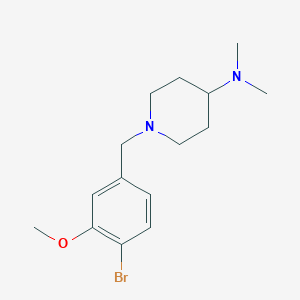
1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound characterized by a piperidine ring substituted with a 4-bromo-3-methoxybenzyl group and two N,N-dimethyl groups
Preparation Methods
The synthesis of 1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-methoxybenzyl chloride and N,N-dimethylpiperidine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the 4-bromo-3-methoxybenzyl chloride reacts with N,N-dimethylpiperidine in the presence of a base like sodium hydride or potassium carbonate.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alkoxides, forming new substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use the compound to investigate its biological activity, including its effects on cellular signaling pathways and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and structure-activity relationships help elucidate its mechanism of action.
Comparison with Similar Compounds
1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine can be compared with similar compounds such as:
1-(4-Chloro-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine: Similar structure but with a methyl group instead of a methoxy group, influencing its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C15H23BrN2O |
|---|---|
Molecular Weight |
327.26 g/mol |
IUPAC Name |
1-[(4-bromo-3-methoxyphenyl)methyl]-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C15H23BrN2O/c1-17(2)13-6-8-18(9-7-13)11-12-4-5-14(16)15(10-12)19-3/h4-5,10,13H,6-9,11H2,1-3H3 |
InChI Key |
FRDZKEBJMTXRJW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(CC1)CC2=CC(=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















